A Technical Guide to 3-azido-5-(azidomethyl)benzoic acid (CAS: 1310822-77-5)
A Technical Guide to 3-azido-5-(azidomethyl)benzoic acid (CAS: 1310822-77-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-azido-5-(azidomethyl)benzoic acid is a bifunctional chemical compound of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates two key functional groups: an aromatic azide and an aliphatic azide, in addition to a carboxylic acid. This unique arrangement makes it a valuable tool for photoaffinity labeling and the development of bioconjugates. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Chemical and Physical Properties
While specific experimental data for 3-azido-5-(azidomethyl)benzoic acid is not widely published, data for the closely related compound, 3-(azidomethyl)benzoic acid, can provide some useful comparative insights. It is important to note that the additional aromatic azide group in the target molecule will influence its properties.
| Property | Data for 3-(azidomethyl)benzoic acid | Remarks for 3-azido-5-(azidomethyl)benzoic acid |
| CAS Number | 905973-32-2 | 1310822-77-5 [1] |
| Molecular Formula | C8H7N3O2 | C8H6N6O2 |
| Molecular Weight | 177.16 g/mol [2] | 218.18 g/mol |
| Crystal System | Monoclinic, Triclinic[3] | Expected to be crystalline. |
| Space Group | P21/c, P21/n, P-1[3] | - |
| Purity | Typically >95%[2] | Commercially available at various purities. |
Note: The data for 3-(azidomethyl)benzoic acid is presented for comparative purposes. The properties of 3-azido-5-(azidomethyl)benzoic acid will differ due to the presence of the second azide group.
Synthesis
A general synthetic approach to 3,5-disubstituted benzoic acid derivatives can be adapted for the preparation of 3-azido-5-(azidomethyl)benzoic acid. One plausible, though not explicitly detailed in publicly available literature, synthetic pathway is outlined below. This proposed synthesis is based on known chemical transformations.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-azido-5-(azidomethyl)benzoic acid.
Experimental Protocol (Hypothetical)
Step 1: Mono-azidation of 3,5-bis(bromomethyl)benzoic acid
-
Dissolve 3,5-bis(bromomethyl)benzoic acid in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Add one equivalent of sodium azide (NaN3) to the solution at room temperature.
-
Stir the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting 3-azido-5-(bromomethyl)benzoic acid by column chromatography.
Step 2: Di-azidation to yield 3-azido-5-(azidomethyl)benzoic acid
-
Dissolve the purified 3-azido-5-(bromomethyl)benzoic acid in DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) to facilitate the second nucleophilic substitution.
-
Monitor the reaction until completion.
-
Work-up the reaction as in Step 1 and purify the final product, 3-azido-5-(azidomethyl)benzoic acid, by recrystallization or column chromatography.
Applications in Drug Development and Research
The primary utility of 3-azido-5-(azidomethyl)benzoic acid stems from its bifunctional nature, making it an ideal candidate for photoaffinity labeling experiments to identify the biological targets of drug candidates or bioactive small molecules.
Photoaffinity Labeling Workflow
The general workflow for using a bifunctional probe like 3-azido-5-(azidomethyl)benzoic acid in photoaffinity labeling is as follows:
Caption: General workflow for photoaffinity labeling experiments.
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: The carboxylic acid group of 3-azido-5-(azidomethyl)benzoic acid is coupled to a bioactive molecule of interest, which contains a suitable functional group (e.g., an amine), to form the photoaffinity probe.
-
Incubation: The probe is incubated with a biological sample (e.g., cell lysate, purified protein, or live cells) to allow for binding to its target protein(s).
-
Photocrosslinking: The sample is irradiated with UV light of a specific wavelength. The aromatic azide is more readily activated by UV light than the aliphatic azide, leading to the formation of a highly reactive nitrene intermediate that covalently crosslinks the probe to its binding partner.
-
Bioorthogonal Ligation (Click Chemistry): The aliphatic azide on the crosslinked probe is then used for bioorthogonal ligation with a reporter tag (e.g., biotin or a fluorophore) that contains a terminal alkyne, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[4]
-
Target Enrichment and Identification: If a biotin tag was used, the covalently labeled protein complexes can be enriched from the complex biological mixture using streptavidin-coated beads. The enriched proteins are then typically digested, and the resulting peptides are analyzed by mass spectrometry to identify the target protein(s).[5]
Safety and Handling
Organic azides are potentially explosive and should be handled with caution. They can be sensitive to heat, shock, and friction. It is recommended to handle 3-azido-5-(azidomethyl)benzoic acid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating the compound to high temperatures, especially in a confined space.
Conclusion
3-azido-5-(azidomethyl)benzoic acid is a versatile chemical tool with significant potential in drug discovery and chemical biology. Its bifunctional nature allows for its use in photoaffinity labeling to identify and validate drug targets. While detailed experimental data on this specific compound is limited in the public domain, its structural similarity to other known photoaffinity probes suggests its utility in similar applications. Further research and publication of its specific properties and reactivity will undoubtedly expand its application in the scientific community.
References
- 1. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
